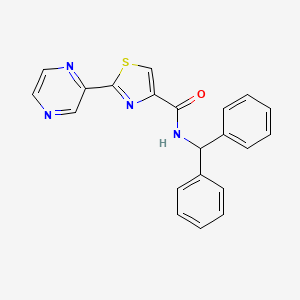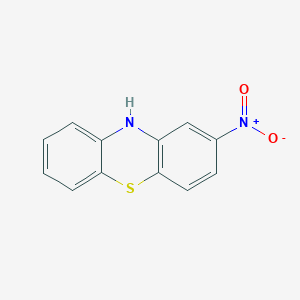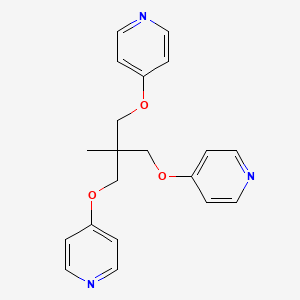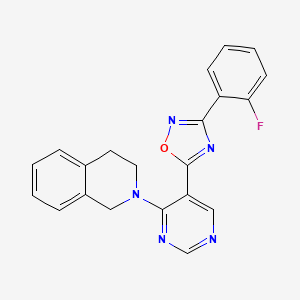![molecular formula C20H20ClN3O3S B2639714 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 325763-93-7](/img/structure/B2639714.png)
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, cyano group introduction, and sulfonamide formation. Researchers have reported various synthetic routes, but a common approach involves the reaction of appropriate starting materials under controlled conditions. Further details on specific synthetic methods can be found in relevant literature .
Applications De Recherche Scientifique
Molecular Structure and Inhibition Mechanisms
Research on molecules structurally related to N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide demonstrates their potential in scientific applications, particularly in inhibiting specific enzymes or molecular targets. One study explores analogs of leflunomide metabolites, highlighting their inhibition of Bruton's tyrosine kinase (BTK) and detailed crystal-packing interactions. The investigation into the crystal structures of these compounds reveals their planarity and intramolecular hydrogen bonding, which are critical for their activity (Ghosh et al., 2000).
Anti-Inflammatory and Antimicrobial Activities
Another research focus is on the anti-inflammatory and antimicrobial potentials of N-arylcinnamamide derivatives. For instance, a series of N-arylcinnamanilides showed significant inhibition of NF-κB activation, a key factor in inflammatory responses. These compounds were more effective than cinnamic acid in attenuating lipopolysaccharide-induced inflammation, suggesting a novel mechanism of action distinct from traditional anti-inflammatory drugs like prednisone (Hošek et al., 2019).
Antimalarial and Herbicidal Potential
Further studies explore the antimalarial activity of N-phenyl-substituted cinnamanilides, identifying compounds with promising efficacy against the chloroquine-sensitive strain of Plasmodium falciparum. This research underscores the importance of the molecule's structural components in mediating selective toxicity towards malaria parasites without significant cytotoxic effects on human cells, presenting a potential pathway for developing new antimalarial agents (Kos et al., 2022).
Molecular Docking and Spectroscopy
The application of molecular docking and vibrational spectroscopy to similar compounds provides insights into their potential interactions with biological targets, such as Mycobacterium tuberculosis. This approach helps elucidate the molecular basis of activity and guides the design of compounds with enhanced biological efficacy (Ulahannan et al., 2015).
Propriétés
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-24(4-2)28(26,27)17-10-11-18(21)19(13-17)23-20(25)16(14-22)12-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGARUCMCRVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2639634.png)




![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2639641.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)




